molecular formula C25H29N5O3 B2823002 2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide CAS No. 1421584-18-0

2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide

Cat. No.: B2823002
CAS No.: 1421584-18-0
M. Wt: 447.539
InChI Key: WUTVYSSVXBUMAM-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including an ethoxyphenoxy moiety, a phenylpiperazine ring, and a pyrimidinyl group, making it a versatile candidate for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide typically involves a multi-step process:

  • Formation of the Ethoxyphenoxy Intermediate

      Starting Materials: 4-ethoxyphenol and an appropriate halogenating agent (e.g., bromine or chlorine).

      Reaction Conditions: The halogenation reaction is carried out in the presence of a base such as sodium hydroxide, followed by nucleophilic substitution with an appropriate leaving group to form the ethoxyphenoxy intermediate.

  • Synthesis of the Phenylpiperazine Intermediate

      Starting Materials: 4-phenylpiperazine and a suitable pyrimidine derivative.

      Reaction Conditions: The reaction is typically conducted under reflux conditions in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

  • Coupling of Intermediates

      Starting Materials: The ethoxyphenoxy intermediate and the phenylpiperazine-pyrimidine intermediate.

      Reaction Conditions: The final coupling reaction is performed under mild heating in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to yield the target compound.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the ethoxy group can lead to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Conducted under anhydrous conditions to prevent hydrolysis.

      Products: Reduction of the amide group can yield the corresponding amine.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in polar aprotic solvents like DMF or DMSO.

      Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the ethoxy group can yield ethoxyphenoxyacetic acid, while reduction of the amide group can produce the corresponding amine derivative.

Scientific Research Applications

2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide has several applications in scientific research:

  • Medicinal Chemistry

      Potential Therapeutic Agent: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

      Drug Design: Used as a scaffold for designing new drugs with improved efficacy and reduced side effects.

  • Biological Studies

      Receptor Binding Studies: Employed in studies to understand its binding affinity and selectivity towards different receptors.

      Enzyme Inhibition: Explored for its potential to inhibit specific enzymes involved in disease pathways.

  • Industrial Applications

      Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex organic molecules.

      Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, or as an inhibitor of specific enzymes, thereby influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide

      Comparison: Similar structure with a methoxy group instead of an ethoxy group. This slight modification can affect its binding affinity and selectivity.

  • 2-(4-ethoxyphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide

      Comparison: Contains a methyl group on the piperazine ring, which can influence its pharmacokinetic properties and biological activity.

Uniqueness

2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenoxy moiety, phenylpiperazine ring, and pyrimidinyl group collectively contribute to its versatility in chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3/c1-3-32-21-9-11-22(12-10-21)33-19(2)25(31)28-23-17-24(27-18-26-23)30-15-13-29(14-16-30)20-7-5-4-6-8-20/h4-12,17-19H,3,13-16H2,1-2H3,(H,26,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTVYSSVXBUMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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